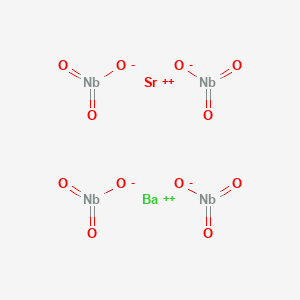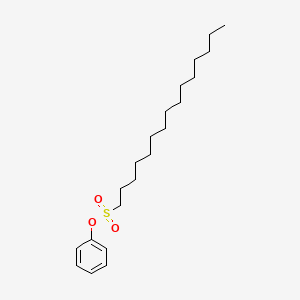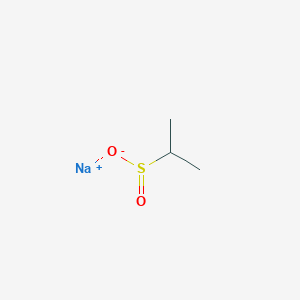
Sodium 4-octylbenzenesulfonate
説明
Sodium 4-octylbenzenesulfonate is an organic compound with the molecular formula C14H21NaO3S . It is also known by other names such as 4-Octylbenzenesulfonic acid sodium salt .
Synthesis Analysis
The synthesis of Sodium 4-octylbenzenesulfonate is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of Sodium 4-octylbenzenesulfonate consists of a benzene ring substituted with a sulfonate group and an octyl chain . The molecular weight of the compound is 292.37 g/mol .Physical And Chemical Properties Analysis
Sodium 4-octylbenzenesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 292.37 g/mol . More specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not provided in the search results.科学的研究の応用
1. Surfactant Removal and Decontamination Processes
Sodium 4-octylbenzenesulfonate, a surfactant, has been studied for its role in decontamination processes. For instance, its removal using mesoporous silica nanoparticles has been explored, particularly in the context of nuclear decontamination. These nanoparticles are designed to attract and bind the surfactant, facilitating its removal from environments where it's used for cleaning radioactive elements like cesium ions (Kim, Kim, Lee, & Lee, 2019).
2. Polymer Synthesis
In the field of polymer chemistry, sodium 4-octylbenzenesulfonate is involved in the synthesis of homopolymers and block copolymers. Research has shown the direct synthesis of hydrophilic styrenic-based polymers in aqueous solutions using reversible addition−fragmentation chain transfer polymerization, highlighting the surfactant's role in producing polymers with controlled molecular weight distributions (Mitsukami et al., 2001).
3. Enhanced Degradation by Pulsed Ultrasound
The degradation of sodium 4-octylbenzenesulfonate using pulsed ultrasound has been a subject of research. This method enhances the degradation rate of the surfactant in comparison to continuous wave ultrasound, especially under certain conditions like pulse length and concentration. This finding is significant in environmental contexts where the surfactant's accumulation could be problematic (Yang, Rathman, & Weavers, 2005).
4. Interfacial Properties Studies
Studies have also focused on the interfacial properties of surfactants like sodium 4-octylbenzenesulfonate. These studies are crucial in understanding how these compounds behave at interfaces, which is important in fields like colloid and surface science (Huang et al., 2007).
5. Adsorption and Separation Techniques
Additionally, sodium 4-octylbenzenesulfonate's role in adsorption and separation processes has been researched. For example, its selective adsorption from a mixture containing radioactive ions by mesoporous silica nanofibers highlights its potential in waste treatment and environmental decontamination efforts (Noh, Kim, Lee, & Lee, 2020).
Safety and Hazards
特性
IUPAC Name |
sodium;4-octylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJUTVUXOMPOQH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047594 | |
| Record name | Sodium 4-octylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-octylbenzenesulfonate | |
CAS RN |
6149-03-7 | |
| Record name | Sodium 4-octylbenzene sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-octylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium p-octylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-OCTYLBENZENE SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTS5EM67P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)

![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)



